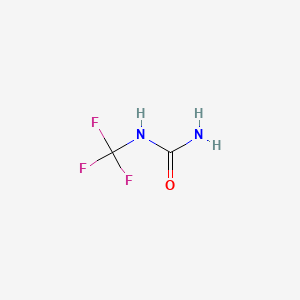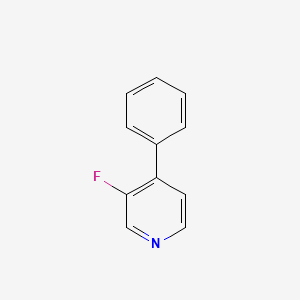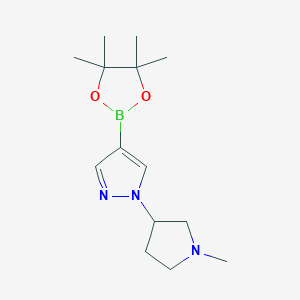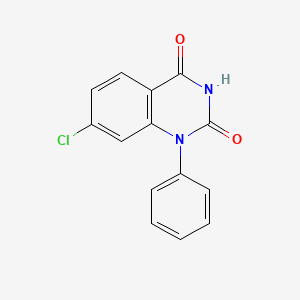
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom and a phenyl group in the structure of this compound may influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with a chloro-substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions may include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazolines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the chlorine atom and phenyl group may enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
4-Chloroquinazoline: A similar compound with a chlorine atom at a different position.
1-Phenylquinazoline: A compound with a phenyl group but without the chlorine atom.
Uniqueness
7-Chloro-1-phenyl-2,4(1H,3H)-quinazolinedione is unique due to the specific positioning of the chlorine atom and the phenyl group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
特性
分子式 |
C14H9ClN2O2 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC名 |
7-chloro-1-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-7-11-12(8-9)17(14(19)16-13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,18,19) |
InChIキー |
FLWRXHDYPKHEBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




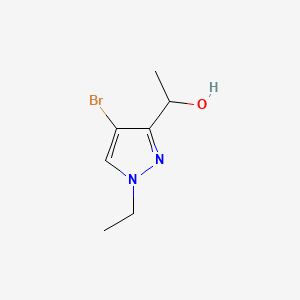
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
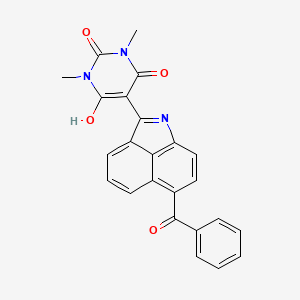


![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
